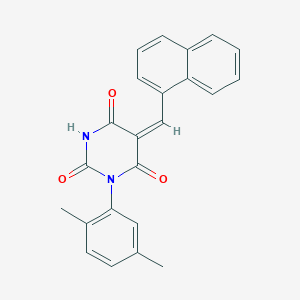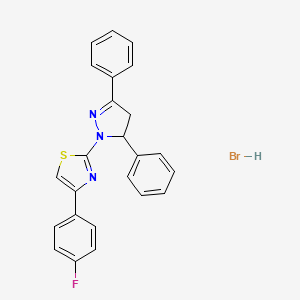![molecular formula C17H23N5O2 B4893372 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has shown potential in scientific research due to its various biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has shown the ability to inhibit the formation of amyloid-beta plaques in the brain.
Mécanisme D'action
The mechanism of action of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating certain signaling pathways in the brain that are involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage is its potential use in the treatment of Alzheimer's disease, as it has shown the ability to inhibit the formation of amyloid-beta plaques in the brain.
One of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, which may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine. One area of research is the development of more efficient synthesis methods for this compound, which would make it more readily available for larger-scale experiments. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine involves the reaction of 3-amino-1-(3-methoxyphenyl)-1-propanone with 4-morpholinepropanol in the presence of triethylamine. The reaction is carried out in a solvent such as acetonitrile or ethanol and is heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-23-15-5-2-4-14(12-15)16-13-19-21-17(20-16)18-6-3-7-22-8-10-24-11-9-22/h2,4-5,12-13H,3,6-11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXWKOWCGRECKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)
![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)

![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)